3,6-Dimethylpyrazine-2-carbonitrile
Overview
Description
3,6-Dimethylpyrazine-2-carbonitrile is a chemical compound with the CAS Number: 2435-47-4 . It has a molecular weight of 133.15 and is typically stored at room temperature .
Synthesis Analysis
The synthesis of 3,6-Dimethylpyrazine-2-carbonitrile involves several steps. One efficient method for its synthesis involves the formation of a domino imine, intramolecular annulation, and then the "Ugi-azide reaction" .Molecular Structure Analysis
The molecular formula of 3,6-Dimethylpyrazine-2-carbonitrile is C7H7N3 . It has a linear structure formula .Physical And Chemical Properties Analysis
3,6-Dimethylpyrazine-2-carbonitrile is a solid at room temperature . It has a high GI absorption and is BBB permeant . Its water solubility is classified as very soluble .Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Derivatives: 3,6-Dimethylpyrazine-2-carbonitrile is used in the synthesis of various chemical derivatives. For example, the reaction of 2-chloro-4,6-dimethylpyridine-3-carbonitrile with hydrazine hydrate and other agents yields pyrazolo, isoxazolo, and pyridoquinazoline derivatives (Yassin, 2009).
- Reactivity with Enamines and Azaenamines: 3,6-Dimethylpyrazine-2-carbonitrile shows interesting reactivity patterns when combined with enamines and azaenamines, leading to the formation of various heterocyclic compounds (Abdallah, 2007).
- Formation of Tetraheterocyclic Compounds: It serves as a precursor for synthesizing novel polyheterocyclic compounds, showcasing its versatility in organic synthesis (Metwally et al., 2017).
Optoelectronic Properties
- Synthesis of Light-Emitting Compounds: Derivatives of 3,6-Dimethylpyrazine-2-carbonitrile are used in synthesizing compounds with significant optoelectronic properties, suitable for applications like light-emitting devices (Zhao et al., 2004).
Biological Activity
- Anticancer Activity: Some heterocyclic compounds derived from 3,6-Dimethylpyrazine-2-carbonitrile demonstrate potential anticancer activities, highlighting its importance in medicinal chemistry research (Metwally et al., 2016).
- Quantum Chemical Studies: The compound and its derivatives are subjects of quantum chemical studies, which analyze molecular geometry and properties like non-linear optical behavior, contributing to the understanding of its chemical reactivity and potential applications (Fatma et al., 2015).
Coordination Chemistry
- Coordination Polymers: 3,6-Dimethylpyrazine-2-carbonitrile is used in the formation of coordination polymers, such as those involving copper(I) bromide, which are studied for their crystal structure and luminescence properties (Jess et al., 2007).
Novel Reactions and Transformations
- New Chemical Reactions: Innovative reactions and transformations involving 3,6-Dimethylpyrazine-2-carbonitrile are continually being discovered, expanding its utility in organic synthesis (Dotsenko et al., 2020).
Safety And Hazards
properties
IUPAC Name |
3,6-dimethylpyrazine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-4-9-6(2)7(3-8)10-5/h4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKKBZUIFHHRBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336684 | |
Record name | 3,6-dimethylpyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50336684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dimethylpyrazine-2-carbonitrile | |
CAS RN |
2435-47-4 | |
Record name | 3,6-Dimethyl-2-pyrazinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2435-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-dimethylpyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50336684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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